7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride involves several steps The starting material is typically 7-methylquinoline, which undergoes nitration to introduce the nitro group at the 8-positionThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is used in various biological assays to study its effects on different biological systems.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and other proteins. The exact pathways and molecular targets are still under investigation, but the compound is believed to exert its effects through modulation of specific biochemical pathways .
Comparison with Similar Compounds
7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
8-Nitroquinoline: Lacks the methyl and carboximidamide groups, resulting in different chemical and biological properties.
7-Methylquinoline: Lacks the nitro and carboximidamide groups, making it less reactive in certain chemical reactions.
2-Carboximidamide derivatives: These compounds have similar functional groups but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1179361-94-4 |
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Molecular Formula |
C11H11ClN4O2 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
7-methyl-8-nitroquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10N4O2.ClH/c1-6-2-3-7-4-5-8(11(12)13)14-9(7)10(6)15(16)17;/h2-5H,1H3,(H3,12,13);1H |
InChI Key |
IDAKYLMRSSELGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C(=N)N)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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